N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a synthetic compound that features a 1,2,4-triazole ring, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial agent, particularly against drug-resistant bacteria.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Industry: The compound can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide
- N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is unique due to the presence of the morpholine ring, which may confer additional biological activity and specificity compared to similar compounds. The combination of the triazole and morpholine rings in a single molecule is relatively rare and may offer unique properties for medicinal and industrial applications.
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-3-5-16(6-4-15)22-7-9-25-10-8-22/h3-6,12-14,17H,7-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCLEJKHNCLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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